2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide is an organic compound that features a bromophenoxy group and a cyanophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-bromophenoxypropanoic acid: The 4-bromophenol is then reacted with 3-chloropropanoic acid in the presence of a base to form 4-bromophenoxypropanoic acid.
Formation of 2-(4-bromophenoxy)propanamide: The 4-bromophenoxypropanoic acid is then converted to the corresponding amide using ammonia or an amine.
Formation of this compound: Finally, the 2-(4-bromophenoxy)propanamide is reacted with 3-cyanophenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form a corresponding quinone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include sodium hydroxide and ammonia.
Major Products Formed
Oxidation: Formation of 4-bromophenoxyquinone.
Reduction: Formation of 2-(4-bromophenoxy)-N-(3-aminophenyl)propanamide.
Substitution: Formation of 2-(4-hydroxyphenoxy)-N-(3-cyanophenyl)propanamide or 2-(4-aminophenoxy)-N-(3-cyanophenyl)propanamide.
Scientific Research Applications
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the cyanophenyl group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-cyanophenyl)propanamide
- 2-(4-fluorophenoxy)-N-(3-cyanophenyl)propanamide
- 2-(4-methylphenoxy)-N-(3-cyanophenyl)propanamide
Uniqueness
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11(21-15-7-5-13(17)6-8-15)16(20)19-14-4-2-3-12(9-14)10-18/h2-9,11H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPIRIYYIFHFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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